ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure includes a 2H-chromen-2-one core with a methyl group at position 4, a chlorine atom at position 6, and a 2-chloro-6-fluorobenzyloxy substituent at position 5. The propanoate ethyl ester at position 3 enhances its lipophilicity, which is critical for bioavailability and membrane permeability .
Properties
Molecular Formula |
C22H19Cl2FO5 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl2FO5/c1-3-28-21(26)8-7-13-12(2)14-9-17(24)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-18(15)25/h4-6,9-10H,3,7-8,11H2,1-2H3 |
InChI Key |
ZNTTUOTZJQQYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Substituted Salicylaldehyde Preparation
The synthesis begins with a substituted salicylaldehyde bearing pre-installed chloro and hydroxyl groups. For example, 5-chloro-2-hydroxybenzaldehyde serves as a precursor, where:
- The hydroxyl group at position 2 participates in lactonization.
- The chloro at position 5 becomes position 6 in the coumarin after cyclization.
Synthesis of 5-Chloro-2-Hydroxybenzaldehyde :
Knoevenagel Condensation with Ethyl 3-Oxopentanoate
The salicylaldehyde reacts with ethyl 3-oxopentanoate (active methylene compound) in a deep eutectic solvent (e.g., choline chloride-zinc chloride) to form the coumarin core:
$$
\text{5-Chloro-2-hydroxybenzaldehyde} + \text{Ethyl 3-oxopentanoate} \xrightarrow{\text{DES, 100°C}} \text{7-Hydroxy-6-chloro-4-methylcoumarin-3-propanoate}
$$
| Parameter | Value |
|---|---|
| Solvent | Choline chloride-ZnCl2 DES |
| Temperature | 100°C |
| Catalyst | None (solvent acts as catalyst) |
| Time | 4–6 hours |
| Yield | 85–92% |
Key Observations :
- DES enhances reaction efficiency by stabilizing intermediates.
- Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.
Alternative Routes via Pechmann Reaction
Phenol Substitution and Cyclization
The Pechmann reaction employs 3-chloro-4-hydroxy-5-(2-chloro-6-fluorobenzyloxy)phenol and ethyl acetoacetate under acidic conditions:
$$
\text{Phenol Derivative} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \text{Toluene}} \text{Target Compound}
$$
Limitations :
- Low regioselectivity for chloro placement.
- Requires pre-installed benzyloxy group, complicating phenol synthesis.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Knoevenagel Route | High regioselectivity, scalable solvents | Multi-step aldehyde synthesis | 70–92% |
| Pechmann Route | Single-step cyclization | Poor substituent control | 45–60% |
Chemical Reactions Analysis
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding to receptors: It may bind to specific receptors on the cell surface or within cells, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (LogP):
- The target compound has a higher estimated XLogP (~4.2) compared to the propoxy analog (3.8), attributed to the electron-withdrawing chloro and fluoro groups, which enhance hydrophobic interactions .
- The trifluoromethylphenyl analog has the highest XLogP (~5.0) due to the strongly lipophilic CF₃ group .
Hydrogen Bond Acceptors (HBAs):
- The benzodioxol analog has the highest HBAs (7), likely improving solubility and target binding compared to the target compound (6 HBAs) .
Steric and Electronic Effects: The 2-chloro-6-fluorobenzyloxy group in the target compound introduces steric bulk and electronic effects that may enhance binding specificity in hydrophobic enzyme pockets.
Implications for Drug Design
- Limitations of Analogs:
- The propoxy analog ’s lower molecular weight and LogP may limit tissue penetration.
- The trifluoromethylphenyl analog ’s high LogP could lead to poor aqueous solubility, necessitating formulation adjustments .
Biological Activity
Ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
- Molecular Formula : C22H19Cl3O5
- Molecular Weight : Approximately 469.74 g/mol
- LogP Value : 7.11 (indicating significant lipophilicity)
The structure includes chloro, benzyl, and ester moieties, which contribute to its chemical reactivity and biological activity. The presence of chlorine substituents and the unique dichlorobenzyl ether group may enhance its lipophilicity and biological effectiveness compared to similar compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine is crucial for its antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies show that it possesses cytotoxic effects against several cancer cell lines, including those derived from breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through pathways involving oxidative stress and mitochondrial dysfunction .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics.
- Table 1 : Antimicrobial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Escherichia coli 15 µg/mL -
Cytotoxicity Against Cancer Cells :
- In vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
- Table 2 : Cytotoxic Effects on Cancer Cell Lines
Cell Line IC50 (µM) MCF-7 10 HT29 15 A431 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
